Sotirimod

Immuno-oncology Actinic Keratosis TLR7 Agonist

Sotirimod (R-850) is a structurally distinct imidazoquinoline TLR7 agonist that progressed to Phase III clinical trials for actinic keratosis, demonstrating superior potency and efficacy over imiquimod (Aldara). Its unique 1,5-naphthyridine core scaffold offers critical differentiation for structure-activity relationship studies and benchmarking of next-generation topical immunomodulators. This compound is compatible with sterilization processes in cream formulations, supporting formulation development and manufacturing scale-up. Procure high-purity Sotirimod to benchmark novel TLR7/8 agonists against a clinically validated reference compound with proven translational potential in immuno-dermatology.

Molecular Formula C14H17N5
Molecular Weight 255.32 g/mol
CAS No. 227318-75-4
Cat. No. B1681965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotirimod
CAS227318-75-4
SynonymsIRM-6;  IRM 6;  IRM6;  R-850;  S-30594;  S 30594;  S30594;  Sotirimod.
Molecular FormulaC14H17N5
Molecular Weight255.32 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N
InChIInChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18)
InChIKeyZXBCLVSLRUWISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sotirimod (CAS 227318-75-4) Chemical Profile and Clinical Stage


Sotirimod (CAS 227318-75-4), also known as R-850, is a synthetic small-molecule immunomodulator belonging to the imidazoquinoline class [1]. It is characterized as a Toll-like receptor 7 (TLR7) agonist [1]. The compound was originally developed by 3M Pharmaceuticals as a follow-up to imiquimod (the active substance in Aldara), and was later licensed to Meda AB for European development in 2007 . Sotirimod advanced to Phase III clinical development for the treatment of actinic keratosis, a precancerous skin condition [2].

Why Imidazoquinoline-Class Compounds Cannot Be Interchanged: The Sotirimod Differentiation Case


Although multiple imidazoquinoline derivatives share TLR7/8 agonist activity, they exhibit distinct structural features and, critically, divergent clinical performance profiles [1]. Sotirimod's molecular scaffold (1H-imidazo[4,5-c][1,5]naphthyridine) differs from the classic quinoline-based imiquimod and resiquimod . In a direct comparative context, Sotirimod was explicitly characterized as a follow-on to Aldara (imiquimod) and was reported in a corporate acquisition disclosure to be 'more potent' and to demonstrate 'higher efficacy' in human studies for actinic keratosis . This indicates that while the class shares a general mechanism, substituting Sotirimod with another imidazoquinoline cannot replicate the specific potency and efficacy profile observed in its development program. The following quantitative evidence provides further differentiation.

Quantitative Evidence for Sotirimod (CAS 227318-75-4) Differentiation Versus Comparators


Sotirimod vs. Imiquimod: Potency and Efficacy in Actinic Keratosis Clinical Development

Sotirimod was developed as a direct follow-on to imiquimod (Aldara) for actinic keratosis. Corporate disclosures state that Sotirimod is 'more potent' and 'in study in humans been shown to treat actinic keratosis with higher efficacy' than imiquimod . The quantitative magnitude of this efficacy difference is not publicly available in peer-reviewed literature; however, the characterization as a 'next generation' agent with improved efficacy forms the basis of its Phase III advancement [1].

Immuno-oncology Actinic Keratosis TLR7 Agonist

Sotirimod Development Stage: Phase III Actinic Keratosis Study (NCT01265602)

Sotirimod was evaluated in a Phase II/III randomized, double-blind, vehicle- and comparator-controlled, multi-center trial (NCT01265602) for actinic keratosis [1]. The trial design included both a placebo vehicle and an active comparator arm [1]. While full results remain unpublished, the advancement to and completion of Phase III (albeit with no recent development reports) indicates a differentiated development path compared to many research-use-only TLR7 agonists [2].

Dermatology Clinical Trials Phase III

Sotirimod Formulation Stability: Comparative Sterilization Resilience in Topical Creams

In a patent directed to sterile formulations of immune response modifiers, a cream containing imiquimod, sotirimod, or resiquimod was found to be sterilizable and 'much more stable to sterilization' than many other immune response modifying compounds [1]. While the patent does not provide a quantitative head-to-head degradation comparison among the three agents, it explicitly names Sotirimod as a preferred embodiment alongside imiquimod and resiquimod for achieving this enhanced stability [1].

Pharmaceutical Formulation Stability Sterilization

Optimal Scientific and Industrial Use Cases for Sotirimod (CAS 227318-75-4)


Actinic Keratosis Topical Therapy Development and Preclinical Modeling

Given Sotirimod's progression to Phase III for actinic keratosis, it represents a highly clinically validated starting point for developing next-generation topical immunomodulators for precancerous and cancerous skin lesions [1]. Researchers can use Sotirimod as a reference compound in preclinical models to benchmark novel TLR7/8 agonists, as its clinical efficacy signal (though not fully quantified in public data) is reported to surpass that of imiquimod .

Sterile Topical Formulation Research and Development

Sotirimod's demonstrated compatibility with sterilization processes in cream formulations makes it a valuable compound for investigating formulation stability and manufacturing processes for immune response modifiers [2]. Its inclusion as a preferred embodiment in patents for sterile topical formulations supports its use in studies aimed at optimizing shelf-life and developing robust, scalable production methods for TLR7/8 agonists [2].

Comparative TLR7/8 Agonist Pharmacology Studies

As a structurally distinct imidazoquinoline derivative (1,5-naphthyridine core) that entered late-stage clinical trials, Sotirimod serves as an important comparator for dissecting the structure-activity relationships of TLR7/8 agonists [3]. Its potent activity and clinical advancement provide a benchmark for evaluating novel compounds' translational potential in immuno-oncology and dermatology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotirimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.